ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-b]pyrrole family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrrole core with an ethyl ester and an amino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylthiophene with ethyl cyanoacetate in the presence of a base, followed by cyclization and amination steps. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .
Scientific Research Applications
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism by which ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate include other thieno[2,3-b]pyrrole derivatives, such as:
- Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
- 2,3-Dimethylthieno[2,3-b]pyrrole derivatives
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-4-15-11(14)9-8(12)7-5(2)6(3)16-10(7)13-9/h13H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCXPJSIUSQLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)SC(=C2C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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